molecular formula C16H7ClF3N5O2 B2366271 1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 343372-41-8

1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B2366271
CAS No.: 343372-41-8
M. Wt: 393.71
InChI Key: OSAVJVHNBCRLST-UHFFFAOYSA-N
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Description

1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a complex organic compound that belongs to the class of triazoloquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Chlorination: Introduction of the chloro group to the phenyl ring.

    Formation of Triazole Ring: Cyclization reaction to form the triazole ring.

    Introduction of Trifluoromethyl Group: Addition of the trifluoromethyl group to the triazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group might yield an amine, while substitution reactions could introduce different functional groups to the phenyl ring or triazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Potential use in materials science or as an agrochemical.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-3-nitrophenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinoxaline
  • 1-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrimidine

Uniqueness

1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7ClF3N5O2/c17-9-6-5-8(7-12(9)25(26)27)14-22-23-15-13(16(18,19)20)21-10-3-1-2-4-11(10)24(14)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAVJVHNBCRLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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